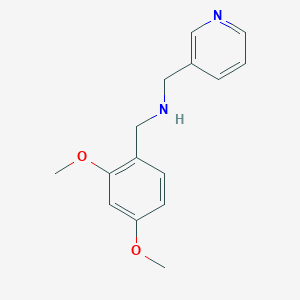

(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-18-14-6-5-13(15(8-14)19-2)11-17-10-12-4-3-7-16-9-12/h3-9,17H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKNGLMDKSZFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355120 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418777-28-3 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine via Reductive Amination

Abstract: This document provides a comprehensive technical guide for the synthesis of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine, a key intermediate in various research and development applications. The primary synthetic route detailed is the reductive amination between 2,4-dimethoxybenzaldehyde and 3-(aminomethyl)pyridine. This guide elucidates the underlying chemical principles, offers a robust, step-by-step experimental protocol, and discusses the critical choice of reducing agents. Furthermore, it includes expected product characterization data for validation, essential safety protocols, and a curated list of authoritative references to support the presented methodologies. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Mechanistic Principles of Reductive Amination

Reductive amination is a powerful and widely used method in organic chemistry for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[1][2] The overall transformation is a two-part process that can often be performed in a single pot.[3]

Part 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amine (3-(aminomethyl)pyridine) on the electrophilic carbonyl carbon of the aldehyde (2,4-dimethoxybenzaldehyde). This addition forms an unstable carbinolamine intermediate. Under mildly acidic conditions, which can be provided by an added catalyst or the amine salt itself, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a protonated imine, known as an iminium ion. Deprotonation yields the neutral imine intermediate.[4]

Part 2: Reduction The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product. This reduction is accomplished by a hydride-based reducing agent. The choice of reducing agent is critical and dictates whether the reaction is performed in one pot or two sequential steps.[5]

The Critical Choice of Reducing Agent

The success of a reductive amination often hinges on the selection of the appropriate hydride source. The primary challenge is to reduce the imine intermediate without prematurely reducing the starting aldehyde.

-

Sodium Borohydride (NaBH₄): A strong, cost-effective reducing agent capable of reducing both aldehydes and ketones.[5] When using NaBH₄, the reaction must be performed in a stepwise manner. The aldehyde and amine are first mixed to allow for complete imine formation before the borohydride is added.[6][7] Adding all reagents at once would lead to a significant amount of the starting aldehyde being reduced to 2,4-dimethoxybenzyl alcohol, a major byproduct. Methanol is a common solvent for these reactions.[8]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A milder and more selective reducing agent.[9] The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it slow to react with aldehydes but highly reactive towards the protonated iminium ion intermediate.[10][11] This selectivity allows for a convenient "one-pot" procedure where the aldehyde, amine, and STAB can be mixed together from the start, simplifying the experimental setup and often leading to cleaner reactions and higher yields.[5] Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for STAB-mediated reactions.[6]

For the synthesis of this compound, the stepwise sodium borohydride method is presented below due to its cost-effectiveness and straightforward execution, which is highly valued in both academic and industrial settings.

Detailed Synthesis Protocol

This protocol details a stepwise reductive amination using sodium borohydride.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.66 g | 10.0 | Purity ≥98% |

| 3-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | 1.08 g | 10.0 | Also known as 3-Picolylamine |

| Methanol (MeOH) | CH₄O | 32.04 | 50 mL | - | Anhydrous/Dry |

| Sodium Borohydride (NaBH₄) | BH₄Na | 37.83 | 0.45 g | 12.0 | Handle with care, water-reactive |

| Distilled Water (H₂O) | H₂O | 18.02 | ~100 mL | - | For workup |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~10 g | - | For drying |

Experimental Workflow

Step-by-Step Procedure

-

Imine Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) and 3-(aminomethyl)pyridine (1.08 g, 10.0 mmol). Dissolve the solids in 50 mL of anhydrous methanol. Stir the resulting solution at room temperature for 2-3 hours to facilitate the formation of the imine intermediate.[8]

-

Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Cautiously add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 15 minutes. Caution: Gas evolution (hydrogen) will occur.

-

Reaction Progression: Continue stirring the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours) to ensure the reduction is complete.

-

Workup: Carefully quench the reaction by adding approximately 20 mL of distilled water. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in DCM), is typically effective for separating the product from residual starting materials and byproducts.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified oil or solid. The molecular formula is C₁₅H₁₈N₂O₂ with a molecular weight of 258.32 g/mol .[12]

Product Characterization and Validation

To confirm the identity and purity of the synthesized compound, standard analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. The expected spectrum (in CDCl₃) will show characteristic signals for the aromatic protons from both rings, the methoxy groups, and the two methylene (CH₂) groups. The singlet for the benzylic CH₂ protons (connecting to the dimethoxy-phenyl ring) and the singlet for the pyridinyl CH₂ protons will be key identifiers. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be m/z 259.32.

Safety and Handling

Proper laboratory safety practices are paramount. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

| Reagent | Key Hazards | Handling Precautions |

| 2,4-Dimethoxybenzaldehyde | Causes skin and serious eye irritation. May cause respiratory irritation.[15][16] | Avoid breathing dust. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated place.[17][18] |

| 3-(Aminomethyl)pyridine | Causes severe skin burns and eye damage.[19][20] Corrosive. | Do not breathe mist/vapors. Wear appropriate PPE. Store in a tightly closed container in a corrosives area.[21][22] |

| Sodium Borohydride | Water-reactive, releasing flammable gases (hydrogen).[23] Toxic if swallowed or in contact with skin. | Handle under an inert atmosphere if possible. Keep away from water and acids. Store in a dry, tightly sealed container.[13][24] |

| Methanol & Dichloromethane | Flammable (Methanol), toxic, and irritants. | Use in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. |

References

- Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

- Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.

- ChemSpider. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Wikipedia. (n.d.). Reductive amination.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity.

- Myers, J. (n.d.). Chem 115: Reductive Amination.

- Chemistry LibreTexts. (2023). Reductive Amination.

- National Institutes of Health. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone pyridine monosolvate.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Aminomethyl)pyridine.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- University of California. (2012). Sodium borohydride - Standard Operating Procedure.

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.

- BenchChem. (n.d.). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.

- DC Fine Chemicals. (n.d.). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Aminomethyl)pyridine.

- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.

- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.

- Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.

- New Jersey Department of Health. (n.d.). Sodium Borohydride Hazard Summary.

- Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Aminomethyl)pyridine.

- ACS Omega. (n.d.). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors.

- CDH Fine Chemical. (n.d.). 3-Amino Pyridine Material Safety Data Sheet.

- ESPI Metals. (n.d.). Sodium Borohydride Material Safety Data Sheet.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%.

- The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.

- Sigma-Aldrich. (2024). Safety Data Sheet: Sodium borohydride solution.

- Reddit. (n.d.). Reductive amination NaB(AcO)3.

- PubChem, National Institutes of Health. (n.d.). 3-Pyridinemethanamine.

- The Royal Society of Chemistry. (n.d.). NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines.

- PubMed Central, National Institutes of Health. (n.d.). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship.

- Fisher Scientific. (2024). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.

- DergiPark. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. interchim.fr [interchim.fr]

- 11. reddit.com [reddit.com]

- 12. scbt.com [scbt.com]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.com [fishersci.com]

- 20. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. carlroth.com:443 [carlroth.com:443]

- 24. Sodium Borohydride - ESPI Metals [espimetals.com]

Physicochemical properties of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

An In-depth Technical Guide to the Physicochemical Properties of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Introduction

This compound is a secondary amine featuring a substituted benzyl group and a pyridylmethyl moiety. With the CAS Number 418777-28-3 and a molecular formula of C₁₅H₁₈N₂O₂, this compound has a molecular weight of 258.32 g/mol [1]. Its structure incorporates key pharmacophores: the dimethoxybenzene ring is present in numerous biologically active molecules, and the pyridine ring is a common feature in drug discovery for its hydrogen bonding capacity and ability to modulate physicochemical properties. The linkage via a secondary amine provides a flexible, basic center.

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, outlines detailed protocols for its synthesis and characterization, and offers insights into the rationale behind these experimental choices. This document is intended for researchers in drug development and medicinal chemistry who may be interested in this or structurally related compounds.

Molecular Structure and Identification

The core structure consists of a pyridine ring linked by a methylene bridge to a secondary amine, which is in turn connected to a 2,4-dimethoxy substituted benzyl group.

| Identifier | Value | Source |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-1-(pyridin-3-yl)methanamine | N/A |

| CAS Number | 418777-28-3 | [1] |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [1] |

| Molecular Weight | 258.32 g/mol | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)CNCC2=CN=CC=C2)OC | N/A |

| InChI Key | (Generated from structure) | N/A |

Synthesis Pathway: Reductive Amination

The most direct and widely applicable method for synthesizing secondary amines like the title compound is reductive amination. This two-step, one-pot process involves the formation of a Schiff base (imine) intermediate from a primary amine and an aldehyde, followed by its immediate reduction to the corresponding amine.

The logical synthetic route involves the reaction of 3-pyridylmethanamine with 2,4-dimethoxybenzaldehyde, followed by reduction.

Caption: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require acidic or basic conditions that might affect the pyridine or methoxy groups. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

-

Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add 3-pyridylmethanamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture. Stir at room temperature for 6-24 hours until the reaction is complete (as monitored by LC-MS).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Physicochemical Properties

Due to the absence of published experimental data for this specific molecule, the following sections outline the predicted properties based on its structure and provide standardized protocols for their experimental determination.

Predicted Physicochemical Parameters

The following properties are estimated using computational models and knowledge of similar structures. These values are crucial for predicting the compound's behavior in biological systems (ADMET properties).

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 258.32 g/mol | Influences diffusion and transport across membranes. |

| cLogP (Octanol/Water) | ~2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~45.5 Ų | Predicts transport properties and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (secondary amine) | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 (2x methoxy oxygen, 1x pyridine nitrogen, 1x amine nitrogen) | Influences solubility and receptor binding. |

| pKa (most basic) | ~8.5 - 9.5 (amine), ~5.0 - 5.5 (pyridine) | Determines the ionization state at physiological pH, affecting solubility and target interaction. |

Solubility

The molecule's solubility is expected to be pH-dependent due to the presence of two basic nitrogen atoms. It is predicted to have low solubility in neutral water but higher solubility in acidic aqueous solutions where the amine and pyridine moieties are protonated.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

Rationale: This high-throughput method is standard in early drug discovery to assess the solubility of a compound in aqueous buffer, which is critical for oral absorption and formulation.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add the stock solution to a 96-well microplate to achieve a final concentration range (e.g., 1 to 200 µM) in a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's pharmacokinetic properties. LogP represents the partition coefficient of the neutral species between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and unionized forms.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

Rationale: The shake-flask method is the gold standard for determining lipophilicity. Measuring at pH 7.4 (LogD₇.₄) is physiologically relevant.

-

Preparation: Prepare a buffered (pH 7.4) aqueous solution and n-octanol, mutually saturated by pre-mixing and separating.

-

Partitioning: Dissolve a known amount of the compound in the aqueous buffer. Add an equal volume of n-octanol.

-

Equilibration: Shake the mixture vigorously for 1 hour to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa)

The pKa values dictate the charge state of the molecule at different pH values. The secondary amine is expected to be the more basic site, with a higher pKa than the pyridine nitrogen.

Experimental Protocol: Potentiometric Titration

Rationale: This method directly measures the pH change of a solution of the compound upon addition of an acid or base, allowing for the precise determination of the pKa.

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (HCl).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point(s) on the titration curve. Sophisticated software can be used to derive the pKa values from the titration data.

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized compound.

Caption: Workflow for the analytical characterization of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To confirm the molecular weight and assess the purity of the compound.

-

Method: A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to ensure protonation) is suitable. The mass spectrometer, using electrospray ionization (ESI) in positive mode, should detect the protonated molecule [M+H]⁺ at m/z 259.3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide definitive structural confirmation.

-

¹H NMR: Expected signals would include aromatic protons from both the pyridine and dimethoxybenzene rings, singlets for the two methoxy groups, and singlets or triplets for the two methylene (CH₂) groups.

-

¹³C NMR: The spectrum would show distinct signals for all 15 carbon atoms, including the characteristic shifts for the methoxy carbons, the aromatic carbons, and the aliphatic methylene carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify key functional groups.

-

Expected Bands: C-H stretching (aromatic and aliphatic), N-H stretching (for the secondary amine), C=C and C=N stretching (in the aromatic rings), and strong C-O stretching (for the methoxy groups).

Conclusion

References

-

PubChem. 2,4-Dimethoxybenzylamine. [Link]

-

PubChem. 3-Pyridylmethanamine. [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a small-scale and a mini-scale dissolution apparatus for the evaluation of the dissolution rate of poorly soluble drugs. European Journal of Pharmaceutical Sciences, 24(5), 469-477.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

Sources

Potential biological activities of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

An In-Depth Technical Guide to the Potential Biological Activities of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a distinct chemical entity, identified by CAS number 418777-28-3, with a molecular formula of C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol [1]. While direct studies on its biological activities are not extensively documented in publicly available literature, a comprehensive analysis of its structural components—the 2,4-dimethoxybenzyl group and the pyridin-3-ylmethyl-amine moiety—provides a strong foundation for predicting a range of potential therapeutic applications. This guide synthesizes existing research on structurally analogous compounds to propose a roadmap for investigating the biological potential of this compound. We will delve into hypothesized activities, their mechanistic underpinnings, and detailed protocols for their validation.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's characteristics is paramount for any experimental design.

| Property | Value | Reference |

| CAS Number | 418777-28-3 | [1] |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [1] |

| Molecular Weight | 258.32 | [1] |

The synthesis of this compound can be conceptually approached through established methods of reductive amination. A plausible synthetic route would involve the reaction of 2,4-dimethoxybenzaldehyde with pyridin-3-ylmethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This method is a standard and effective way to form secondary amines.

Predicted Biological Activities and Mechanistic Rationale

The structural components of this compound suggest several avenues for biological investigation, primarily centered around antimicrobial and anticancer activities.

Antimicrobial Potential

The pyridine ring is a core scaffold in numerous antimicrobial agents[2][3]. Derivatives of pyridine have demonstrated efficacy against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi[2][4]. The benzylamine moiety has also been associated with antimicrobial effects, with its activity often correlated with the hydrophobicity of the molecule[5].

Hypothesized Mechanism of Action: The antimicrobial activity could arise from the disruption of microbial cell membranes, a common mechanism for hydrophobic compounds. The pyridine nitrogen could also chelate essential metal ions required for microbial enzyme function.

Anticancer Potential

Both pyridine and benzylamine derivatives have been explored for their anticancer properties[4][6][7][8]. Pyridine-containing compounds can exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest[6]. Some derivatives act as inhibitors of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs)[7] and dihydrofolate reductase[9].

Hypothesized Mechanism of Action:

-

CDK Inhibition: The pyridine moiety could potentially bind to the ATP-binding pocket of CDKs, such as CDK2, leading to cell cycle arrest in the G1/S phase[7].

-

Tubulin Polymerization Inhibition: Similar to other benzyl-containing compounds, this compound might interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis[8].

-

DNA Intercalation: The planar aromatic systems of the pyridine and benzyl groups could facilitate intercalation into DNA, disrupting replication and transcription processes[6].

Proposed Experimental Workflows for Validation

To systematically evaluate the predicted biological activities, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular models.

General Synthesis Protocol

Caption: Reductive amination synthesis workflow.

Step-by-Step Protocol:

-

Dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) and pyridin-3-ylmethanamine (1 equivalent) in dichloromethane.

-

Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Antimicrobial Activity Screening

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Following MIC determination, aliquot a small volume from the wells showing no visible growth.

-

Plate the aliquots onto agar plates devoid of the test compound.

-

Incubate the plates under appropriate conditions.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Anticancer Activity Screening

Caption: Workflow for in vitro anticancer activity evaluation.

Step-by-Step Protocol for Cell Viability Assay (MTT):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Step-by-Step Protocol for Cell Cycle Analysis:

-

Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.

-

Treat the cells with RNase A and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Concluding Remarks and Future Directions

The structural features of this compound present a compelling case for its investigation as a potential therapeutic agent. The outlined experimental workflows provide a robust starting point for elucidating its biological activity profile. Positive results in these initial screens would warrant further investigation into its specific molecular targets, in vivo efficacy, and toxicological profile. The exploration of this compound and its analogs could lead to the development of novel antimicrobial or anticancer drugs.

References

- Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents.

- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.

- This compound | CAS 418777-28-3. Santa Cruz Biotechnology.

- Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv

- 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry.

- Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine deriv

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.

- Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry (RSC Publishing).

- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.

- Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.

- Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv

- Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles | Request PDF.

- p-Methoxybenzyl (PMB) Protective Group.

- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed.

- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 5. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Abstract

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the first critical constraint. For (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine, the molecular formula is C₁₅H₁₈N₂O₂.

Causality: The molecular formula allows for the calculation of the Degree of Unsaturation (DoU), a crucial first step that predicts the total number of rings and/or multiple bonds within the molecule. This immediately narrows the field of possible structures.

-

Formula: DoU = C - H/2 + N/2 + 1

-

Calculation: DoU = 15 - (18/2) + (2/2) + 1 = 15 - 9 + 1 + 1 = 8

A DoU of 8 is highly suggestive of a structure containing two aromatic rings. A benzene ring accounts for four degrees (one ring and three double bonds), and a pyridine ring also accounts for four degrees. This initial calculation strongly supports the proposed aromatic substructures of the target molecule.

Mass Spectrometry: Confirming Molecular Mass and Substructure Blueprint

Mass spectrometry serves two primary purposes in an initial analysis: it provides definitive confirmation of the molecular weight and offers a fragmentation "blueprint" that reveals stable substructures within the molecule.

Expertise & Experience: While many ionization techniques exist, Electron Ionization (EI) is chosen here for its tendency to induce predictable and informative fragmentation, which is invaluable for elucidating the connectivity of unknown compounds. The key principle is that the molecule will fragment at its weakest bonds and form stable carbocations. For the target molecule, the C-N bonds adjacent to the aromatic rings (benzylic positions) are the most likely points of cleavage.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC) inlet.

-

Ionization: The sample is bombarded with a high-energy electron beam (standardly 70 eV), causing the molecule to lose an electron and form a radical cation (M•⁺), the molecular ion.

-

Fragmentation: Excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Validation

The resulting mass spectrum is analyzed for key peaks that confirm the structure. High-Resolution Mass Spectrometry (HRMS) would be employed to provide an exact mass measurement, which can confirm the elemental composition to within a few parts per million, offering an exceptionally high degree of confidence in the molecular formula.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Structure | Rationale for Formation |

| 258 | [C₁₅H₁₈N₂O₂]•⁺ | Molecular Ion (M•⁺) |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage yielding the stable 2,4-dimethoxybenzyl cation. This is often a major peak. |

| 92 | [C₆H₆N]⁺ | Benzylic cleavage yielding the pyridin-3-ylmethyl cation. |

| 91 | [C₇H₇]⁺ | Rearrangement of the benzyl fragment to the highly stable tropylium ion. |

The presence of strong signals at m/z 151 and 92 would provide powerful evidence for the two major substructures and their connection via a nitrogen atom.

Infrared Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a fast, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Expertise & Experience: For this specific molecule, FTIR is not for discovering the core skeleton but for rapidly confirming the presence of key functionalities: the secondary amine (N-H), the aromatic rings (C=C and C-H), the aliphatic linkers (C-H), and the crucial dialkoxy ether groups (C-O). The shape and position of the N-H stretch are particularly diagnostic.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded to subtract atmospheric and instrument-related absorptions.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Sample Scan: The IR beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and specific wavelengths are absorbed.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (absorbance vs. wavenumber).

Data Interpretation

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3350-3310 | N-H Stretch | Secondary Amine | A single, weak-to-medium peak in this region is a hallmark of a secondary amine, distinguishing it from primary amines (two peaks) and tertiary amines (no peak)[2][3][4]. |

| 3100-3000 | C-H Stretch | Aromatic (sp²) | Confirms the presence of aromatic rings. |

| 2990-2850 | C-H Stretch | Aliphatic (sp³) | Corresponds to the two methylene (-CH₂-) linkers and the methyl groups of the methoxy substituents. |

| ~1610, 1580, 1500 | C=C Stretch | Aromatic Ring | Multiple sharp peaks characteristic of the pyridine and benzene rings. |

| ~1250 and ~1040 | C-O Stretch | Aryl Ether | Two strong, distinct bands confirming the asymmetric and symmetric C-O-C stretches of the dimethoxy groups[5]. |

| ~1275 | C-N Stretch | Aromatic Amine | Stretching of the C(aryl)-N bond. |

| ~1220 | C-N Stretch | Aliphatic Amine | Stretching of the C(alkyl)-N bond. |

Nuclear Magnetic Resonance: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of every atom in the hydrogen-carbon skeleton.

Trustworthiness: A multi-spectrum approach is a self-validating system. The ¹H NMR provides the proton count and local environment, the ¹³C NMR provides the carbon count, COSY confirms proton-proton connectivities, and HSQC links protons to their attached carbons. Finally, HMBC provides the long-range connectivity that pieces the entire puzzle together, leaving no ambiguity.[6][7]

Logical Workflow for NMR-Based Structure Elucidation

The following workflow demonstrates the logical progression from basic 1D spectra to advanced 2D correlation experiments to build the structure piece by piece.

Caption: Logical workflow for NMR-based structure elucidation.

¹H and ¹³C NMR: Identifying the Molecular Fragments

Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Experiment Setup: The sample is placed in the NMR spectrometer. Standard acquisition programs for ¹H and proton-decoupled ¹³C{¹H} are run.

-

D₂O Exchange: For ¹H NMR, a confirmatory experiment involves acquiring a spectrum, adding a drop of D₂O, shaking the tube, and re-acquiring the spectrum. The signal corresponding to the labile N-H proton will disappear or significantly diminish.

Predicted ¹H NMR Data Interpretation (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | ~8.55 | d | 1H | Pyridine H-2 | Deshielded by adjacent nitrogen. |

| H-b | ~8.50 | s | 1H | Pyridine H-6 | Deshielded by adjacent nitrogen. |

| H-c | ~7.65 | dt | 1H | Pyridine H-4 | Coupled to H-2 and H-5. |

| H-d | ~7.25 | dd | 1H | Pyridine H-5 | Coupled to H-4 and H-6. |

| H-e | ~7.10 | d | 1H | Benzyl H-6 | Ortho-coupled to H-5. |

| H-f,g | ~6.45 | m | 2H | Benzyl H-3, H-5 | Shielded by ortho/para methoxy groups. |

| H-h | ~3.82 | s | 2H | Pyridinyl-CH₂ | Benzylic position, deshielded. |

| H-i | ~3.75 | s | 2H | Benzyl-CH₂ | Benzylic position, deshielded. |

| H-j | ~3.80 | s | 3H | OCH₃ | Methoxy group protons. |

| H-k | ~3.78 | s | 3H | OCH₃ | Methoxy group protons. |

| H-l | ~2.5 (broad) | s | 1H | N-H | Labile proton, variable shift, exchanges with D₂O. |

Predicted ¹³C NMR Data Interpretation (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~160.5 | Aromatic C-O | Benzyl C-4 |

| ~158.0 | Aromatic C-O | Benzyl C-2 |

| ~149.5 | Aromatic C-H | Pyridine C-2 |

| ~148.5 | Aromatic C-H | Pyridine C-6 |

| ~136.0 | Aromatic C-H | Pyridine C-4 |

| ~134.0 | Aromatic C | Pyridine C-3 |

| ~130.0 | Aromatic C-H | Benzyl C-6 |

| ~123.5 | Aromatic C-H | Pyridine C-5 |

| ~120.0 | Aromatic C | Benzyl C-1 |

| ~105.0 | Aromatic C-H | Benzyl C-5 |

| ~98.5 | Aromatic C-H | Benzyl C-3 |

| ~55.5 | Methoxy | OCH₃ |

| ~55.4 | Methoxy | OCH₃ |

| ~53.0 | Methylene | Pyridinyl-CH₂ |

| ~48.0 | Methylene | Benzyl-CH₂ |

2D NMR: Assembling the Final Structure

Expertise & Experience: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. HMBC is the single most powerful experiment for connecting non-adjacent molecular fragments. By observing correlations between protons and carbons separated by 2 or 3 bonds, we can bridge the methylene groups to their respective aromatic rings and, most importantly, confirm the linkage across the central nitrogen atom.

Key 2D Correlation Evidence:

-

COSY: Will show correlations between H-c/H-d, H-d/H-e on the pyridine ring and H-e/H-f on the benzyl ring, confirming the proton arrangements on each ring system.

-

HSQC: Will definitively link every proton signal in Table 3 to its directly attached carbon in Table 4. For example, the proton signal at ~8.55 ppm (H-a) will show a cross-peak to the carbon signal at ~149.5 ppm (Pyridine C-2).

-

HMBC: This is the ultimate confirmation. The following diagram illustrates the key correlations that bridge the molecular fragments.

Caption: Key HMBC correlations confirming fragment connectivity.

-

Pyridinyl-CH₂ Connectivity: The methylene protons (H-h) next to the pyridine ring will show a 2-bond correlation (²J) to the quaternary pyridine carbon C-3 and a 3-bond correlation (³J) to the protonated pyridine carbon C-4.

-

Benzyl-CH₂ Connectivity: The methylene protons (H-i) next to the benzyl ring will show a 2-bond correlation (²J) to the quaternary benzyl carbon C-1 and 3-bond correlations (³J) to carbons C-2 and C-6.

These specific, long-range correlations are structurally unambiguous and serve as the final, definitive proof of the molecule's constitution.

Conclusion

The structure of this compound has been unequivocally confirmed through a systematic and multi-faceted analytical approach. The initial calculation of the Degree of Unsaturation provided a logical starting hypothesis. Mass spectrometry confirmed the molecular weight and revealed the primary benzyl and pyridinyl substructures through predictable fragmentation. FTIR spectroscopy provided rapid, confirmatory evidence for all key functional groups, most notably the secondary amine and aryl ether moieties.

The definitive proof was established through a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provided a complete "parts list" of all hydrogen and carbon atoms in the molecule. 2D NMR experiments, particularly COSY and the fragment-bridging HMBC, served as the "assembly instructions," piecing together the individual spin systems and confirming the precise connectivity across the central nitrogen atom. Each technique provided an independent yet corroborating layer of evidence, culminating in a self-validating and unambiguous structural assignment. This rigorous workflow represents a gold standard for chemical structure elucidation in research and industrial settings.

References

-

PubChem. 2,4-Dimethoxybenzylamine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information for: A Ru-OMC catalyst for the N-alkylation of amines with alcohols and borrowing hydrogen of secondary alcohols. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1:001. [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. 2D NMR Introduction. [Link]

-

Columbia University, Department of Chemistry. Infrared Spectroscopy. [Link]

- Wade, L. G., & Simek, J. W. Organic Chemistry, 9th Edition. Pearson. (General reference for spectroscopic principles).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

Sources

An In-depth Technical Guide to (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine Derivatives and Analogs for Drug Discovery Professionals

Foreword: Unveiling a Promising Scaffold in Modern Medicinal Chemistry

The confluence of a substituted benzylamine and a pyridine moiety has consistently yielded scaffolds of significant interest in drug discovery. Within this chemical space, the (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine core represents a particularly compelling starting point for the development of novel therapeutics. The dimethoxy substitution pattern on the benzyl ring offers a unique electronic and steric profile that can drive potency and selectivity, while the pyridin-3-ylmethyl group provides a key hydrogen bond acceptor and a vector for interaction with a variety of biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising chemical class, grounded in established synthetic methodologies and pharmacological principles. We will delve into the rationale behind synthetic strategies, explore potential structure-activity relationships by drawing parallels from closely related analogs, and provide detailed experimental protocols to empower further research and development in this area.

Section 1: The Strategic Rationale for the this compound Scaffold

The selection of the this compound scaffold is predicated on the well-documented pharmacological relevance of its constituent parts. The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs and is prized for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] The dimethoxybenzyl group, particularly the 2,4-substitution pattern, is frequently employed in medicinal chemistry to enhance binding affinity and modulate metabolic stability.[2] For instance, the 3,4-dimethoxyphenyl substituent has been identified as a valuable pharmacophore in the development of dual cholinesterase and amyloid-β aggregation inhibitors for the potential treatment of Alzheimer's disease.[3]

While direct biological data for the parent compound, this compound, is not extensively available in the public domain, the activities of structurally similar compounds suggest a range of potential therapeutic applications. These include, but are not limited to, neurodegenerative disorders, oncology, and infectious diseases.[4][5][6][7][8] This guide will, therefore, explore the synthesis and potential biological evaluation of this scaffold within these contexts, providing a framework for its systematic investigation.

Section 2: Synthesis and Chemical Exploration

The synthesis of this compound and its derivatives can be efficiently achieved through several established synthetic routes. The most direct and versatile of these is reductive amination.

Core Synthesis via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[9][10] In the context of our target scaffold, this involves the reaction of 2,4-dimethoxybenzaldehyde with 3-aminomethylpyridine in the presence of a suitable reducing agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-dimethoxybenzaldehyde

-

3-(Aminomethyl)pyridine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (0.2 M), add 3-(aminomethyl)pyridine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10 minutes. Caution: The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.

Strategies for Analog Synthesis

The modularity of the reductive amination protocol allows for the straightforward synthesis of a diverse library of analogs.

-

Modification of the Benzyl Moiety: A wide array of substituted benzaldehydes can be used in place of 2,4-dimethoxybenzaldehyde to probe the structure-activity relationship (SAR) of this part of the molecule. Variations in the position and nature of the substituents (e.g., electron-donating vs. electron-withdrawing groups) can significantly impact biological activity.[5]

-

Modification of the Pyridine Moiety: Commercially available or synthetically prepared substituted aminomethylpyridines can be employed to explore the SAR of the pyridine ring. Furthermore, bioisosteric replacements for the pyridine ring, such as pyrimidine or other heterocycles, can be investigated to modulate physicochemical properties and biological activity.[11]

Diagram: Synthetic Strategy for Analog Generation

Caption: General workflow for the synthesis of a diverse library of analogs.

Section 3: Biological Evaluation and Structure-Activity Relationships

Given the nascent stage of research into this specific scaffold, a tiered approach to biological evaluation is recommended. Initial screening should encompass a broad range of assays relevant to the potential therapeutic areas identified from structurally related compounds.

Primary Screening: Identifying Biological Targets

A logical starting point for the biological evaluation of this compound derivatives is in the area of neurodegenerative diseases and oncology, based on the activities of similar compounds.[3][4][6][8]

-

Neurodegeneration Panel:

-

Cholinesterase Inhibition: Assays for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition are critical, as many benzyl-pyridinium and related structures have shown activity against these targets.[4][5]

-

Monoamine Oxidase (MAO) Inhibition: Evaluation against MAO-A and MAO-B is warranted, as these enzymes are important targets in neurodegenerative and psychiatric disorders.

-

Neuroprotection Assays: Cell-based assays to assess the ability of the compounds to protect neurons from various insults (e.g., oxidative stress, excitotoxicity) can provide valuable insights into their potential neuroprotective effects.[9][10][12]

-

-

Oncology Panel:

-

Antiproliferative Assays: Initial screening against a panel of cancer cell lines (e.g., lung, breast, prostate) will determine the cytotoxic or cytostatic potential of the compounds.[7][8]

-

Kinase Inhibition Assays: Given that many pyridine-containing compounds are kinase inhibitors, screening against a panel of relevant kinases (e.g., CDKs, tyrosine kinases) could reveal specific targets.[13]

-

Hypothetical Structure-Activity Relationships

Based on published data for related compound series, we can hypothesize key SAR trends for the this compound scaffold.

| Moiety | Position of Modification | Predicted Impact on Activity | Rationale from Related Compounds |

| Benzyl Ring | Methoxy Groups | The 2,4-dimethoxy pattern is likely crucial for potency. Shifting or removing these groups may decrease activity. | The position of methoxy groups on a phenyl ring has been shown to be critical for cholinesterase inhibition.[5] |

| Other Substituents | Addition of small, electron-withdrawing groups (e.g., halogens) may enhance potency. | Halogen substitution on the benzyl ring has been shown to increase the dual inhibition of AChE and BChE.[5][14] | |

| Pyridine Ring | Position of Nitrogen | The 3-pyridyl isomer is a key starting point. Isomers (2- or 4-pyridyl) will likely have different binding modes and activities. | The position of the nitrogen in the pyridine ring dictates its hydrogen bonding capabilities and overall geometry. |

| Ring Substituents | Small alkyl or halo substituents could be explored to fine-tune potency and physicochemical properties. | Substitutions on the pyridine ring can modulate basicity and lipophilicity, affecting cell permeability and target engagement. | |

| Linker | Amine | The secondary amine is a key hydrogen bond donor and acceptor. N-methylation may alter activity and selectivity. | The amine linker provides flexibility and key interactions with biological targets. |

Diagram: Key Areas for SAR Exploration

Sources

- 1. This compound Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the In Vitro Discovery of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Abstract: This guide provides a comprehensive overview of a hypothetical in vitro discovery cascade for the novel small molecule, (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine. While public domain data on this specific molecule is limited, this document constructs a scientifically rigorous and plausible discovery narrative, grounded in established pharmacological principles and state-of-the-art assay methodologies. We will postulate a G-protein coupled receptor (GPCR) as the molecular target, a common focus for therapeutic intervention. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, data interpretation, and logical progression of an in vitro drug discovery campaign.

Introduction: The Rationale for a Novel GPCR Modulator

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. Their involvement in a vast array of physiological processes makes them prime targets for therapeutic intervention in numerous disease areas, including neurological, cardiovascular, and metabolic disorders. The identification of novel, selective, and potent GPCR modulators remains a cornerstone of modern drug discovery.

The compound this compound (henceforth referred to as Compound X) possesses structural motifs—a substituted benzyl ring and a pyridine moiety—that are frequently found in biologically active molecules. This guide will outline a hypothetical in vitro discovery pathway for Compound X as a modulator of a hypothetical Gs-coupled GPCR, designated as "Target G."

The In Vitro Discovery Cascade: A Strategic Overview

The discovery of a novel GPCR modulator follows a logical and iterative process designed to identify, characterize, and optimize a lead compound. The workflow is structured to move from high-throughput screening of a large compound library to more detailed pharmacological characterization of a select few "hits."

Caption: A typical in vitro discovery workflow for a GPCR modulator.

Phase 1: Hit Identification

The initial phase aims to identify compounds from a large library that exhibit the desired biological activity at the target receptor.

Primary High-Throughput Screen (HTS): FLIPR Calcium Assay

For a Gs-coupled receptor, a common downstream signaling event is the increase in intracellular cyclic AMP (cAMP). However, for high-throughput screening, assays measuring changes in intracellular calcium are often employed due to their robust nature and high signal-to-noise ratio. This is achieved by co-expressing the Gs-coupled receptor with a promiscuous G-protein like Gα16 or a chimeric G-protein that couples to the phospholipase C (PLC) pathway, leading to calcium mobilization upon receptor activation.[1][2] The Fluorometric Imaging Plate Reader (FLIPR) is a widely used platform for this purpose.[1][3]

Experimental Protocol: FLIPR Calcium Assay

-

Cell Culture: HEK293 cells stably co-expressing "Target G" and Gα16 are cultured to 80-90% confluency in T-175 flasks.

-

Cell Plating: Cells are harvested and seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer for 60 minutes at 37°C.[4]

-

Compound Addition: The assay plate is placed in the FLIPR instrument. A compound plate containing Compound X and other library compounds (at a final concentration of 10 µM) is added to the cell plate.

-

Data Acquisition: Fluorescence is measured kinetically, typically for 180 seconds, to detect changes in intracellular calcium upon compound addition.

-

Data Analysis: The increase in fluorescence over baseline is calculated. A compound is considered a "hit" if it elicits a response greater than three standard deviations above the mean of the negative controls.

Hit Confirmation and Dose-Response Analysis

"Hits" from the primary screen are re-tested to confirm their activity and to rule out false positives. Active compounds are then tested over a range of concentrations to determine their potency (EC50).

Hypothetical Results for Compound X

| Assay | Parameter | Value |

| Primary Screen | % Activation at 10 µM | 85% |

| Dose-Response | EC50 | 150 nM |

Phase 2: Hit-to-Lead Characterization

Once a hit like Compound X is confirmed and its initial potency determined, a more in-depth characterization is necessary to understand its mechanism of action and selectivity.

Orthogonal Functional Assay: cAMP Assay

To confirm that Compound X acts through the canonical Gs signaling pathway, a direct measurement of cAMP production is essential. This serves as an "orthogonal" assay, confirming the biological effect through a different, more direct signaling readout.

Caption: Postulated Gs signaling pathway for Compound X at Target G.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

-

Cell Culture and Plating: HEK293 cells expressing "Target G" are plated in 384-well plates as described previously.

-

Compound Incubation: Cells are treated with various concentrations of Compound X for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cell Lysis and Reagent Addition: A lysis buffer containing the HTRF assay reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore) is added to each well.

-

Incubation: The plate is incubated for 60 minutes at room temperature to allow for the competitive binding of native cAMP and the labeled cAMP analog to the antibody.

-

Data Acquisition: The HTRF signal is read on a plate reader. A high HTRF signal indicates low cAMP production, and a low signal indicates high cAMP production.

-

Data Analysis: The data are used to generate a dose-response curve and calculate the EC50 for cAMP production.

Radioligand Binding Assay: Determining Affinity

To confirm that Compound X interacts directly with "Target G" and to determine its binding affinity (Ki), a competitive radioligand binding assay is performed.[5][6] This assay measures the ability of Compound X to displace a known radiolabeled ligand that binds to the target receptor.[6]

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells overexpressing "Target G" are prepared by homogenization and centrifugation.[7] The protein concentration is determined using a BCA assay.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-agonist) and increasing concentrations of unlabeled Compound X.[7]

-

Incubation: The plate is incubated for 60-120 minutes at room temperature to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, separating the membrane-bound radioligand from the unbound radioligand.[6][7]

-

Scintillation Counting: After washing, the filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is counted using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Compound X. The IC50 (the concentration of Compound X that displaces 50% of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Hypothetical Characterization Data for Compound X

| Assay | Parameter | Value |

| HTRF cAMP Assay | EC50 | 180 nM |

| Radioligand Binding | Ki | 95 nM |

The close correlation between the functional potency (EC50) and the binding affinity (Ki) provides strong evidence that Compound X elicits its biological effect through direct interaction with "Target G."

Phase 3: Lead Optimization Support

With a well-characterized hit-to-lead compound like Compound X, the focus shifts to optimizing its properties through medicinal chemistry. In vitro pharmacology plays a crucial role in guiding this process.

Structure-Activity Relationship (SAR)

SAR studies involve synthesizing and testing analogs of Compound X to understand how chemical modifications affect its potency, selectivity, and other properties. For example, modifications to the 2,4-dimethoxybenzyl or the pyridin-3-ylmethyl moieties would be systematically explored. The in vitro assays described above are used to profile these new analogs, providing rapid feedback to the medicinal chemists.

In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its potential as a drug candidate. Key in vitro ADME assays include:

-

Metabolic Stability: Incubating the compound with liver microsomes to assess its susceptibility to metabolic enzymes.

-

CYP450 Inhibition: Evaluating the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

-

Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

-

Permeability: Using cell-based assays (e.g., Caco-2) to predict intestinal absorption.

Conclusion and Future Directions

This guide has outlined a plausible and scientifically rigorous in vitro discovery pathway for the hypothetical novel molecule, this compound (Compound X), as a modulator of a Gs-coupled GPCR. Through a logical sequence of high-throughput screening, hit confirmation, and detailed pharmacological characterization, we have established a strong rationale for its mechanism of action. The data generated from these in vitro studies would provide a solid foundation for advancing Compound X into further preclinical development, including in vivo efficacy and safety studies.[8]

References

-

Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-9. [Link]

-

Abdullaha, M., et al. (2021). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 6(35), 22806–22823. [Link]

-

Kooistra, A. J., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Journal of Pharmacological and Toxicological Methods, 82, 117-126. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Zhang, R., & Xie, X. (2012). FLIPR™ assays for GPCR and ion channel targets. Assay and Drug Development Technologies, 10(3), 244-253. [Link]

-

Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Receptor Biochemistry and Methodology, 1, 1-34. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Wang, L., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C419-C430. [Link]

-

Kilpatrick, L. E., & Caron, M. G. (2012). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 897, 143-154. [Link]

Sources

- 1. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]

- 3. researchgate.net [researchgate.net]

- 4. A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. journals.physiology.org [journals.physiology.org]

(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine molecular structure and weight

An In-depth Technical Guide to (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Introduction

In the landscape of modern medicinal chemistry, the synthesis and characterization of novel small molecules with potential therapeutic applications are of paramount importance. Nitrogen-containing heterocyclic compounds, particularly those incorporating pyridine and substituted benzyl moieties, represent a privileged structural class. These motifs are frequently found in biologically active compounds due to their ability to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, with biological targets. This guide provides a comprehensive technical overview of a specific secondary amine, this compound, detailing its molecular structure, physicochemical properties, a proposed synthetic route, and its potential relevance in drug discovery and development. The methodologies described herein are grounded in established chemical principles, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound is a secondary amine featuring a pyridine ring linked via a methylene bridge to a nitrogen atom, which is also substituted with a 2,4-dimethoxybenzyl group. The presence of the electron-rich dimethoxybenzene ring and the basic pyridine moiety imparts specific chemical characteristics to the molecule.

Key Identifiers and Properties

The fundamental properties of the molecule are summarized below. These values are critical for experimental design, including reaction stoichiometry, purification, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-1-(pyridin-3-yl)methanamine | N/A (Standard Nomenclature) |

| CAS Number | 418777-28-3 | [1] |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [1] |

| Molecular Weight | 258.32 g/mol | [1] |

| Exact Mass | 258.13683 Da | Calculated |

| Appearance | Predicted: Liquid or Low-Melting Solid | Inferred from related compounds |

Molecular Structure and Visualization

The spatial arrangement and connectivity of atoms define the molecule's reactivity and its potential to interact with biological macromolecules. The structure consists of a flexible secondary amine linker connecting the rigid aromatic systems of pyridine and 2,4-dimethoxybenzene.

Caption: Workflow diagram for the synthesis of the target compound via reductive amination.

Step-by-Step Methodology

Materials:

-

Pyridine-3-carboxaldehyde